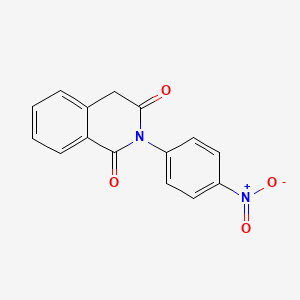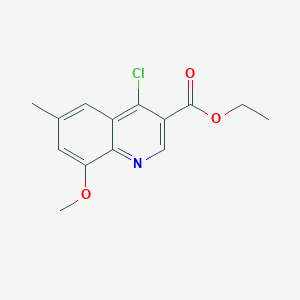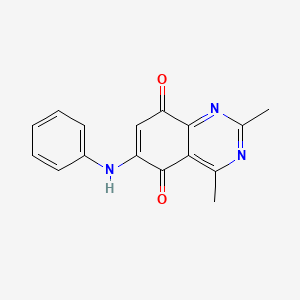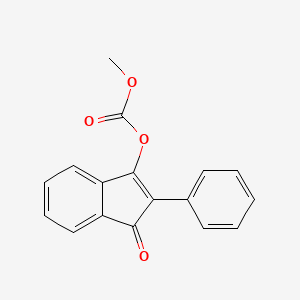
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the condensation of isoquinoline derivatives with nitrobenzene derivatives under specific reaction conditions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and structural similarity to 2-(4-Nitrophenyl)isoquinoline-1,3(2H,4H)-dione.
Quinoline: Another nitrogen-containing heterocycle with similar chemical properties.
Isoquinoline: The parent compound of this compound, sharing the same core structure.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which can significantly alter its chemical reactivity and biological properties compared to other isoquinoline derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
CAS 编号 |
83907-65-7 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H10N2O4/c18-14-9-10-3-1-2-4-13(10)15(19)16(14)11-5-7-12(8-6-11)17(20)21/h1-8H,9H2 |
InChI 键 |
SXGLTZQCRMQKFQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)

![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)






![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)
